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molecular formula C8H6F3N3 B184047 6-(Trifluoromethyl)-1h-indazol-3-amine CAS No. 2250-55-7

6-(Trifluoromethyl)-1h-indazol-3-amine

Cat. No. B184047
M. Wt: 201.15 g/mol
InChI Key: ZMPFPQFXUYYHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051252

Procedure details

Analogously to Example 22, 0.04 mol of 3-amino-6-trifluoromethylindazole and 50 ml of pyrocarbonic acid diethyl ester in 25 ml of ethanol give 3-amino-6-trifluoromethylindazole-1-carboxylic acid ethyl ester (melting point: 168°-169° C; 64% of theory) in 2 hours at 80° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
3-amino-6-trifluoromethylindazole-1-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(OC(OCC)=O)=O)C.C(OC([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[C:23]([C:26]([F:29])([F:28])[F:27])[CH:24]=2)[C:19]([NH2:30])=[N:18]1)=O)C>C(O)C>[NH2:30][C:19]1[C:20]2[C:25](=[CH:24][C:23]([C:26]([F:28])([F:27])[F:29])=[CH:22][CH:21]=2)[NH:17][N:18]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OC(=O)OC(=O)OCC
Name
3-amino-6-trifluoromethylindazole-1-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1N=C(C2=CC=C(C=C12)C(F)(F)F)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC(=CC=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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